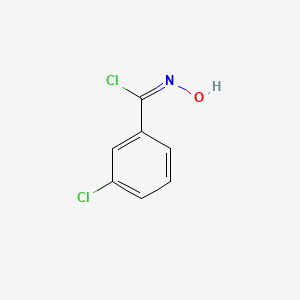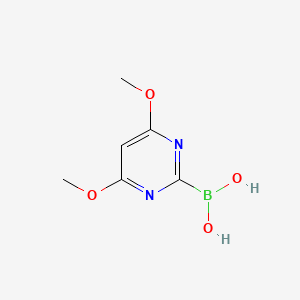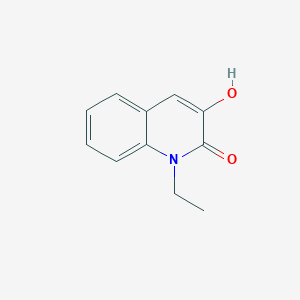
Hydroxy-PEG2-CH2COONa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as chloroacetic acid and bases like sodium hydroxide.
Reaction Conditions: Reactions are usually carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .
Applications De Recherche Scientifique
Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.
Industry: Used in the production of advanced materials and drug delivery systems .
Mécanisme D'action
Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .
Comparaison Avec Des Composés Similaires
Hydroxy-PEG2-CH2COOH: Another PEG-based linker with similar properties but without the sodium salt form.
PEG Linkers: Various PEG-based linkers with different chain lengths and functional groups.
Uniqueness: Hydroxy-PEG2-CH2COONa is unique due to its specific structure, which allows for efficient and selective protein degradation. Its sodium salt form enhances its solubility and stability, making it a preferred choice in the synthesis of PROTACs .
Propriétés
Formule moléculaire |
C6H11NaO5 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
AJBBUMHAVPXZNS-UHFFFAOYSA-M |
SMILES canonique |
C(COCCOCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)


![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)





